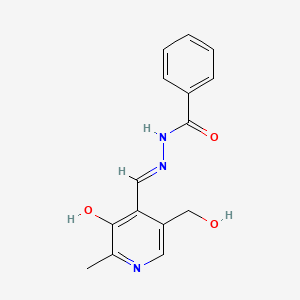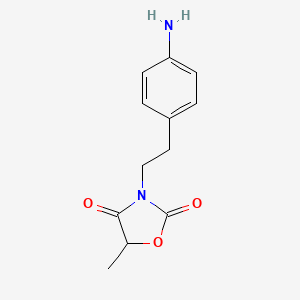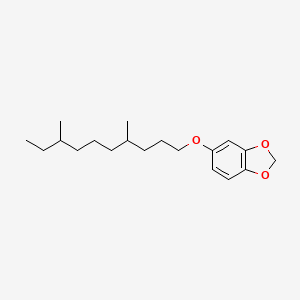
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be synthesized through a series of chemical reactions involving the starting materials catechol and disubstituted halomethanes. The synthesis typically involves the methylenation of catechols using disubstituted halomethanes in the presence of a base. The reaction conditions often include aprotic polar solvents to facilitate the methylenation process .
Industrial Production Methods
The industrial production of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of pesticides, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, derivatives of 1,3-Benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be compared with other similar compounds, such as:
1,2-Methylenedioxybenzene: A simpler benzodioxole derivative with similar chemical properties but different biological activities.
Safrole: A naturally occurring benzodioxole derivative used in the synthesis of various chemicals and pharmaceuticals.
Piperonal: Another benzodioxole derivative with applications in the fragrance and flavor industry.
The uniqueness of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
41757-58-8 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(4,8-dimethyldecoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O3/c1-4-15(2)7-5-8-16(3)9-6-12-20-17-10-11-18-19(13-17)22-14-21-18/h10-11,13,15-16H,4-9,12,14H2,1-3H3 |
InChI Key |
OCCHAUQOGMSORW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCCOC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


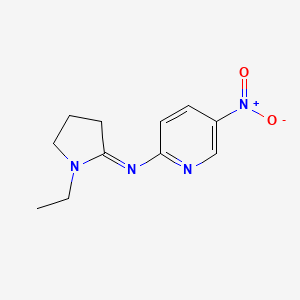

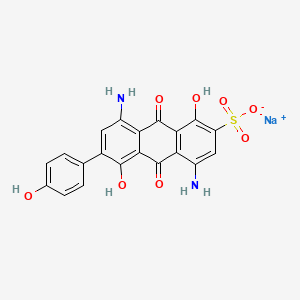

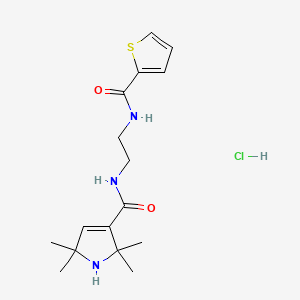
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)


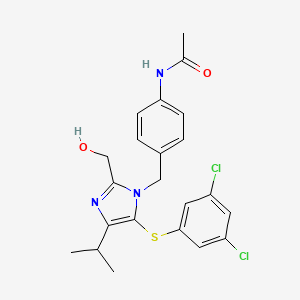
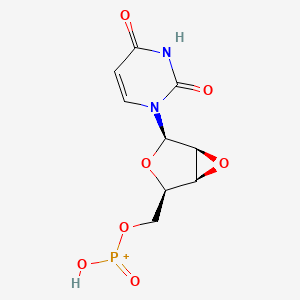
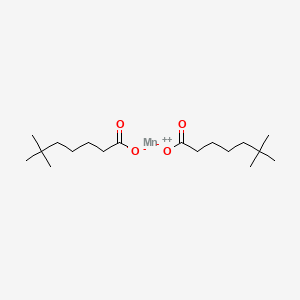
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
